Pomalidomide 5'-piperazine-4-methylpiperidine dihydrochloride

Targeted Protein Degradation PROTAC Chemistry Physicochemical Properties

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride (CAS: 2758431-93-3), also known as Pomalidomide 5'-piperazine-4-methylpiperidine dihydrochloride, is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate. It consists of a pomalidomide-based CRBN-binding moiety coupled to a piperazine-4-methylpiperidine linker, terminating in a reactive piperidine amine handle for conjugation.

Molecular Formula C23H31Cl2N5O4
Molecular Weight 512.4 g/mol
Cat. No. B12384854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 5'-piperazine-4-methylpiperidine dihydrochloride
Molecular FormulaC23H31Cl2N5O4
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCNCC5.Cl.Cl
InChIInChI=1S/C23H29N5O4.2ClH/c29-20-4-3-19(21(30)25-20)28-22(31)17-2-1-16(13-18(17)23(28)32)27-11-9-26(10-12-27)14-15-5-7-24-8-6-15;;/h1-2,13,15,19,24H,3-12,14H2,(H,25,29,30);2*1H
InChIKeyCQBJJJWFJQLQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione Dihydrochloride: A Functionalized CRBN Ligand for Targeted Protein Degradation


2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride (CAS: 2758431-93-3), also known as Pomalidomide 5'-piperazine-4-methylpiperidine dihydrochloride, is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate . It consists of a pomalidomide-based CRBN-binding moiety coupled to a piperazine-4-methylpiperidine linker, terminating in a reactive piperidine amine handle for conjugation . This compound serves as a key building block in the assembly of proteolysis-targeting chimeras (PROTACs), enabling the recruitment of the CRBN E3 ligase complex to induce targeted protein degradation .

PROTAC Building Block
Functionalized CRBN ligand-linker conjugate with terminal piperidine handle for conjugation
Solubility-Optimized Salt Form
Dihydrochloride salt enables high-concentration aqueous/DMSO stock preparation
Rigid Linker Geometry
Piperazine-4-methylpiperidine spacer constrains conformation for ternary complex design

Critical Procurement Differentiation for 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione Dihydrochloride in PROTAC Development


Substituting this specific conjugate with a seemingly similar CRBN ligand-linker building block is a high-risk strategy in PROTAC development [1]. The unique combination of a rigid, all-carbon piperazine-4-methylpiperidine spacer and the high-aqueous-solubility dihydrochloride salt form dictates the three-dimensional conformation and physicochemical properties of the final PROTAC [2]. These parameters directly influence ternary complex formation efficiency, degradation potency, and downstream biological outcomes [3]. The quantitative evidence below establishes why this compound, with its distinct linker geometry and solubility profile, is a differentiated and purpose-built tool for specific PROTAC design objectives.

Linker Flexibility Mismatch
Replacing the rigid piperazine-4-methylpiperidine spacer with a flexible PEG linker may alter ternary complex geometry and degradation efficiency.
Salt Form and Solubility Disparity
Non-dihydrochloride or free-base variants may show lower solubility, limiting stock concentrations and assay reproducibility.
Linker Length and Composition Effects
Alternative linker lengths or heteroatom compositions can shift PROTAC physicochemical properties and target engagement profiles.

Quantitative Differentiation of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione Dihydrochloride for Scientific Procurement


Enhanced Aqueous Solubility via Dihydrochloride Salt Form Relative to Non-Salt Linker Conjugates

This compound, formulated as a dihydrochloride salt, demonstrates substantially improved aqueous solubility compared to non-salt functionalized CRBN ligand-linker conjugates . This enhanced solubility is critical for high-concentration stock preparation in aqueous buffers, a key step in the synthesis and biological evaluation of PROTACs [1]. The data show a marked increase in solubility in DMSO, a common formulation solvent, when compared to a PEG6-azide functionalized analog [REFS-1, REFS-3].

Solubility in DMSO
Cross-study comparable
~9.8-fold higher molar solubility
Enables high-concentration stock preparation for PROTAC assays
50 mg/mL (97.57 mM) vs. 10 mM non-salt comparator in DMSO
Targeted Protein Degradation PROTAC Chemistry Physicochemical Properties

Rigid Piperazine-4-Methylpiperidine Linker Geometry for Conformational Constraint in PROTAC Design

The compound incorporates a rigid piperazine-4-methylpiperidine linker, which restricts conformational flexibility compared to flexible PEG-based linkers . This structural constraint can be strategically employed to optimize the spatial orientation between the CRBN E3 ligase and the target protein, thereby influencing the efficiency of ternary complex formation and subsequent ubiquitination [1]. While direct comparative degradation data for this specific conjugate is not available, its successful integration into potent PROTACs, such as PROTAC EGFR degrader 13, provides class-level evidence of its utility [2].

Linker Flexibility
Class-level inference
Rigid piperazine-4-methylpiperidine vs. flexible PEG linkers
Conformational constraint may optimize ternary complex geometry
Qualitative difference; functional impact from PROTAC linker design principles
PROTAC Linker Chemistry Ternary Complex Formation Structure-Activity Relationship

Utility as a Building Block for Highly Potent PROTAC Degraders (Class-Level Evidence)

This compound is a validated building block for the synthesis of PROTACs with nanomolar potency [1]. Specifically, it is used to construct PROTAC EGFR degrader 13, which demonstrates a DC50 of less than 0.1 μM and inhibits proliferation of Ba/F3-TEL-EGFR-T790M-L858R-C797S cells with an IC50 of 15.6 nM [2]. This class-level evidence supports the compound's compatibility and utility in generating highly active heterobifunctional degraders, a key consideration for procurement in drug discovery programs targeting kinase-driven cancers [3].

Building Block Validation
Class-level inference
DC50
Supports utility in generating low-nanomolar PROTAC degraders
PROTAC EGFR degrader 13 in Ba/F3-EGFR mutant cells
PROTAC Synthesis EGFR Degradation Targeted Cancer Therapy

Optimal Research Applications for 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione Dihydrochloride Based on Quantitative Differentiation


Design of PROTACs Requiring High-Concentration Stock Solutions for In Vitro and In Vivo Studies

The dihydrochloride salt form confers significantly enhanced solubility in DMSO (50 mg/mL; 97.57 mM) compared to non-salt CRBN ligand-linker conjugates . This property is ideal for preparing high-concentration stock solutions, minimizing solvent volume in cell culture or in vivo dosing formulations. Researchers can utilize this compound to construct PROTACs where minimizing DMSO exposure or achieving high local concentrations is critical, such as in high-throughput screening or when studying poorly soluble target protein ligands [1].

Synthesis of PROTACs Targeting BTK in Hematological Malignancies

This functionalized CRBN ligand is described in patents related to targeted degradation of Bruton's tyrosine kinase (BTK) for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma [2]. The rigid linker geometry is strategically employed to optimize the ternary complex between BTK, the PROTAC, and CRBN, promoting efficient ubiquitination and degradation. This compound serves as a crucial building block for developing next-generation BTK degraders to overcome resistance mechanisms associated with traditional kinase inhibitors [2].

Generation of EGFR Degraders for NSCLC Harboring T790M/L858R Mutations

The compound's proven utility in constructing PROTAC EGFR degrader 13, a potent degrader with a DC50 < 0.1 μM and an IC50 of 15.6 nM against drug-resistant EGFR mutant cells, directly informs its application in oncology research [3]. This scenario is particularly relevant for researchers developing therapies for non-small cell lung cancer (NSCLC) with acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors. The rigid linker contributes to the specific degradation of these challenging targets [4].

Application
Selection Property
Validation Focus
Concentrated PROTAC stock preparation for in vitro/in vivo models
High-solubility dihydrochloride salt form
Stock concentration compatibility and solvent volume reduction
BTK-targeted PROTAC design for B-cell malignancy research
Rigid linker geometry for ternary complex stabilization
BTK ubiquitination and degradation efficiency profiling
EGFR mutant (T790M/L858R) degrader development for NSCLC models
Validated building block in reported EGFR degrader
EGFR degradation and cell proliferation endpoint analysis
Quote Request

Request a Quote for Pomalidomide 5'-piperazine-4-methylpiperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.